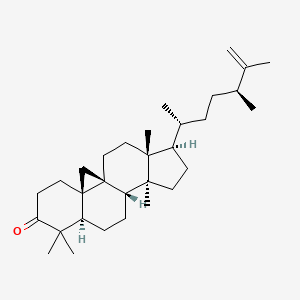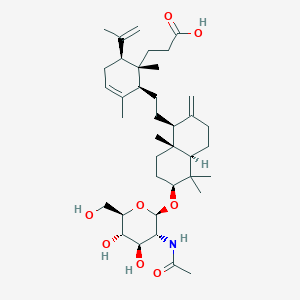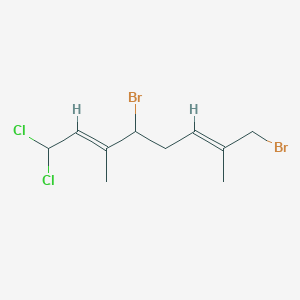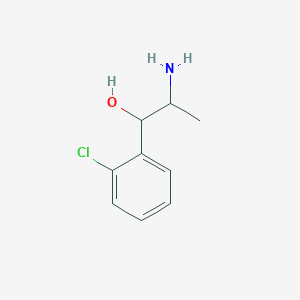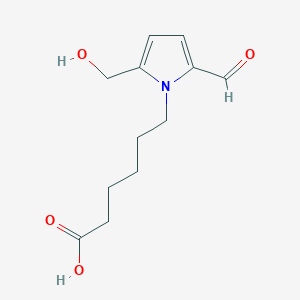
6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid can be synthesized through the Maillard reaction, which involves the reaction of ε-aminocaproic acid with glucose . This reaction typically occurs under mild heating conditions, facilitating the formation of the pyrrole ring structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Maillard reaction is a common process in food chemistry and can be adapted for large-scale synthesis. The reaction conditions, such as temperature and pH, can be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions can modify the functional groups on the pyrrole ring and the carboxylic acid side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a model compound to study the Maillard reaction and its implications in food chemistry.
- Investigated for its potential as a building block in organic synthesis.
Biology:
- Studied for its role in protein glycation and its effects on protein structure and function.
- Used in research on advanced glycation end products (AGEs) and their impact on cellular processes.
Medicine:
- Explored for its potential therapeutic applications in treating diseases related to protein glycation, such as diabetes and neurodegenerative disorders.
- Investigated for its role in modulating immune responses and inflammation.
Industry:
- Utilized in the development of food additives and flavor enhancers.
- Studied for its potential use in the production of biodegradable polymers and materials.
作用機序
6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid is unique due to its specific structure and formation via the Maillard reaction . Similar compounds include other pyrrole derivatives and advanced glycation end products (AGEs) such as Nε-carboxymethyl-lysine (CML), pyrraline, hydroimidazolones, and argpyrimidine . These compounds share similar chemical properties and biological activities but differ in their specific structures and reactivity.
類似化合物との比較
- Nε-carboxymethyl-lysine (CML)
- Pyrraline
- Hydroimidazolones
- Argpyrimidine
- Glyoxal
- 3-deoxyglucosone
- 1,3-bis-(5-amino-5-carboxypentyl)-1H-imidazolium (GOLD)
- 1,3-bis-(5-amino-5-carboxypentyl)-4-methyl-1H-imidazolium (MOLD)
特性
CAS番号 |
120550-41-6 |
|---|---|
分子式 |
C12H17NO4 |
分子量 |
239.27 g/mol |
IUPAC名 |
6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H17NO4/c14-8-10-5-6-11(9-15)13(10)7-3-1-2-4-12(16)17/h5-6,8,15H,1-4,7,9H2,(H,16,17) |
InChIキー |
FLGAHUVWKPWJPY-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=C1)C=O)CCCCCC(=O)O)CO |
正規SMILES |
C1=C(N(C(=C1)C=O)CCCCCC(=O)O)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1259630.png)
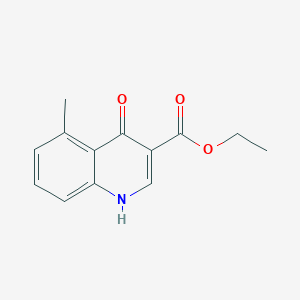
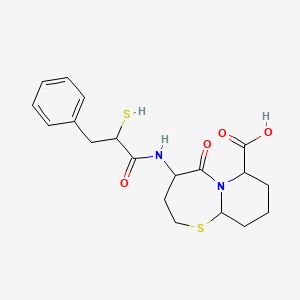
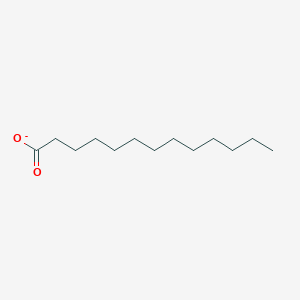
![(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B1259636.png)
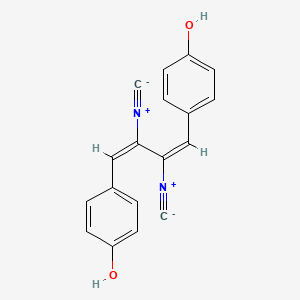
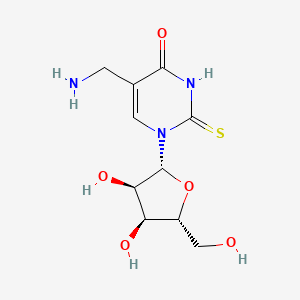
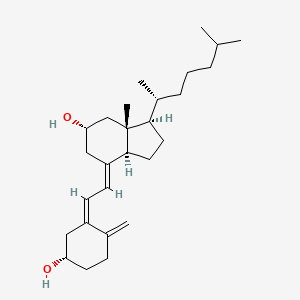
![5-bromo-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1259641.png)
![(3R,3aR,5aS,6S,9aR,9bS)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-6-pentyl-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259642.png)
